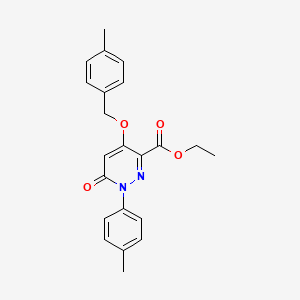

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

説明

特性

IUPAC Name |

ethyl 1-(4-methylphenyl)-4-[(4-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-4-27-22(26)21-19(28-14-17-9-5-15(2)6-10-17)13-20(25)24(23-21)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMKAARSOLSVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is a heterocyclic structure known for various biological activities. The presence of substituents such as the 4-methylbenzyl group and the p-tolyl group may influence its interaction with biological targets.

Table 1: Chemical Structure

| Component | Description |

|---|---|

| Core Structure | Dihydropyridazine |

| Functional Groups | Carboxylate, Ketone, Ether |

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 306.35 g/mol |

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown efficacy against various bacterial strains. Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate may also demonstrate similar activity due to its structural characteristics.

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on related pyrazole derivatives. These compounds often exhibit free radical scavenging abilities, which are crucial for protecting cells from oxidative stress.

Inhibition of Enzymatic Activity

Several studies have focused on the inhibition of key enzymes by compounds structurally related to ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate. For example, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have been explored extensively. Such mechanisms suggest that this compound could inhibit similar enzymatic pathways, potentially leading to therapeutic applications in conditions like cancer or autoimmune diseases.

Case Studies

- Antitumor Activity : A study exploring pyrazole derivatives found that certain compounds exhibited significant antitumor effects by targeting BRAF(V600E) mutations. This suggests that ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate could be evaluated for similar antitumor properties.

- Anti-inflammatory Effects : Research on related compounds showed promising results in reducing inflammation markers such as TNF-α and nitric oxide production. This indicates potential applications in treating inflammatory diseases.

The biological activity of ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate may involve several mechanisms:

- Enzyme Inhibition : Compounds that inhibit DHODH can disrupt pyrimidine synthesis in rapidly dividing cells.

- Antioxidant Mechanisms : By scavenging free radicals, this compound may help mitigate oxidative damage.

類似化合物との比較

Table 1: Key Pyridazine Derivatives and Their Properties

Key Observations:

- Melting Points : Electron-rich substituents like hydroxyl (e.g., 12d in Table 1) elevate melting points due to hydrogen bonding, whereas bulky groups (e.g., 4-methylbenzyloxy in the target compound) may reduce crystallinity .

- Yields : Electron-withdrawing groups (e.g., trifluoromethyl in 12g) correlate with lower yields (40%), likely due to steric hindrance or reduced reactivity .

- Lipophilicity : The target compound’s 4-methylbenzyloxy and p-tolyl groups likely increase logP compared to derivatives with polar substituents (e.g., hydroxyl or piperidinyl).

Analytical Characterization

- NMR Spectroscopy : $^{1}\text{H}$ and $^{13}\text{C}$ NMR (e.g., δ 5.19 ppm for methylene in ) confirm substituent positions and purity.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 492 in ) validate molecular weights.

- X-ray Crystallography : Tools like Mercury () enable visualization of crystal packing, relevant for understanding melting points and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。